Cas no 958778-08-0 (quinolin-4-ylglycine)

Quinolin-4-ylglycine is a specialized amino acid derivative incorporating a quinoline moiety, which confers unique structural and functional properties. This compound is of interest in medicinal chemistry and drug development due to its potential as a building block for peptidomimetics or bioactive molecules. The quinoline group enhances binding interactions with biological targets, particularly in enzyme inhibition or receptor modulation. Its glycine backbone ensures compatibility with standard peptide synthesis protocols, facilitating incorporation into larger molecular frameworks. The product's stability and synthetic versatility make it valuable for research in designing novel therapeutic agents or probing structure-activity relationships. Typical applications include investigations in antimicrobial, anticancer, or neurological drug discovery.
quinolin-4-ylglycine structure
quinolin-4-ylglycine structure
Product name:quinolin-4-ylglycine
CAS No:958778-08-0
MF:C11H10N2O2
MW:202.209302425385
CID:5044041

quinolin-4-ylglycine Chemical and Physical Properties

Names and Identifiers

    • 4-Acetoxyaminoquinoline
    • 2-(quinolin-4-ylamino)acetic acid
    • Glycine, N-4-quinolinyl-
    • 4-Hydroxyaminoquinoline-monoacetate
    • quinolin-4-ylglycine
    • Inchi: 1S/C11H10N2O2/c14-11(15)7-13-10-5-6-12-9-4-2-1-3-8(9)10/h1-6H,7H2,(H,12,13)(H,14,15)
    • InChI Key: UJVVTNYYIPMEAP-UHFFFAOYSA-N
    • SMILES: OC(CNC1C=CN=C2C=CC=CC=12)=O
    • BRN: 4679455

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 233
  • XLogP3: 0.5
  • Topological Polar Surface Area: 62.2

quinolin-4-ylglycine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1902-0033-2.5g
quinolin-4-ylglycine
958778-08-0 95%+
2.5g
$932.0 2023-09-07
Life Chemicals
F1902-0033-5g
quinolin-4-ylglycine
958778-08-0 95%+
5g
$1398.0 2023-09-07
TRC
Q308521-1g
Quinolin-4-ylglycine
958778-08-0
1g
$ 660.00 2022-06-03
Life Chemicals
F1902-0033-1g
quinolin-4-ylglycine
958778-08-0 95%+
1g
$466.0 2023-09-07
TRC
Q308521-500mg
Quinolin-4-ylglycine
958778-08-0
500mg
$ 435.00 2022-06-03
Life Chemicals
F1902-0033-10g
quinolin-4-ylglycine
958778-08-0 95%+
10g
$1957.0 2023-09-07
Life Chemicals
F1902-0033-0.25g
quinolin-4-ylglycine
958778-08-0 95%+
0.25g
$419.0 2023-09-07
TRC
Q308521-100mg
Quinolin-4-ylglycine
958778-08-0
100mg
$ 115.00 2022-06-03
Life Chemicals
F1902-0033-0.5g
quinolin-4-ylglycine
958778-08-0 95%+
0.5g
$442.0 2023-09-07

Additional information on quinolin-4-ylglycine

Quinolin-4-ylglycine (CAS No. 958778-08-0): A Comprehensive Overview in Modern Chemical Biology

Quinolin-4-ylglycine, identified by the chemical identifier CAS No. 958778-08-0, represents a significant compound in the realm of chemical biology and pharmaceutical research. This molecule, characterized by its quinoline core and glycine moiety, has garnered considerable attention due to its potential applications in drug discovery and therapeutic development. The structural integrity of quinolin-4-ylglycine positions it as a versatile scaffold for designing novel bioactive molecules.

The quinoline moiety, a well-documented pharmacophore, is renowned for its presence in numerous pharmacologically active compounds. Its ability to interact with biological targets such as enzymes and receptors makes it an invaluable component in medicinal chemistry. In contrast, the incorporation of glycine, an amino acid with a simple yet functional structure, enhances the solubility and bioavailability of the compound, making it more amenable to biological studies.

Recent advancements in synthetic chemistry have facilitated the efficient preparation of quinolin-4-ylglycine, enabling researchers to explore its pharmacological properties with greater precision. The synthesis typically involves multi-step reactions that carefully construct the quinoline ring system followed by the attachment of the glycine residue. These synthetic methodologies have been refined to ensure high yields and purity, which are critical for subsequent biological evaluation.

In the context of modern drug discovery, quinolin-4-ylglycine has been investigated for its potential role in modulating various biological pathways. Studies have highlighted its interaction with enzymes involved in inflammation and oxidative stress, suggesting its therapeutic relevance in conditions such as neurodegenerative diseases and chronic inflammation. The quinoline moiety's ability to penetrate the blood-brain barrier further enhances its appeal as a candidate for central nervous system (CNS) therapies.

Moreover, the structural flexibility of quinolin-4-ylglycine allows for modifications that can fine-tune its pharmacological profile. Researchers have explored derivatives of this compound by introducing various substituents into the quinoline ring or altering the glycine moiety. These modifications have led to the identification of analogs with enhanced potency, selectivity, and reduced toxicity. Such findings underscore the importance of structure-activity relationships (SAR) in optimizing lead compounds for clinical development.

The integration of computational methods has further accelerated the discovery process for quinolin-4-ylglycine. Molecular modeling techniques enable researchers to predict binding affinities and interactions with biological targets, thereby guiding experimental design. Additionally, virtual screening has been employed to identify potential drug candidates from large libraries of compounds, including derivatives of quinolin-4-ylglycine. These computational approaches have significantly reduced the time and cost associated with traditional high-throughput screening methods.

Preclinical studies have provided valuable insights into the pharmacokinetic and pharmacodynamic properties of quinolin-4-ylglycine. Pharmacokinetic assessments have revealed favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for evaluating drug candidate suitability. Pharmacodynamic studies have demonstrated promising effects on target enzymes and pathways, reinforcing its therapeutic potential. These preclinical findings have laid a solid foundation for advancing quinolin-4-ylglycine into clinical trials.

The future direction of research on quinolin-4-ylglycine is likely to focus on translating preclinical successes into clinical applications. Collaborative efforts between academic institutions and pharmaceutical companies are expected to drive innovative therapeutic strategies. Furthermore, interdisciplinary approaches combining chemistry, biology, and medicine will be instrumental in unraveling the full potential of this compound. As our understanding of disease mechanisms evolves, so too will our capacity to harness molecules like quinolin-4-ylglycine for therapeutic benefit.

In conclusion, CAS No. 958778-08-0, corresponding to quinolin-4-ylglycine, stands as a testament to the ongoing progress in chemical biology and pharmaceutical innovation. Its unique structural features and promising biological activities position it as a compelling candidate for further exploration. With continued research and development efforts, this compound holds great promise for addressing unmet medical needs and improving patient outcomes.

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